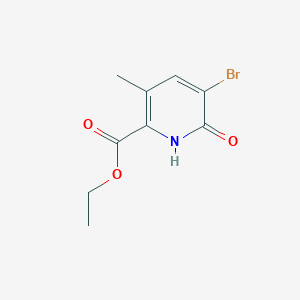
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate
説明
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.
Structural Characteristics
This compound is a derivative of picolinic acid, characterized by the presence of a bromine atom at the fifth position and a hydroxyl group at the sixth position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 246.06 g/mol. The unique structural features contribute to its reactivity and potential biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential applications in therapeutic areas such as:
- Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. This compound may share this characteristic, making it a candidate for further investigation in treating infections.
- Antioxidant Properties : Some derivatives of picolinic acid have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions.
- Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes, which could lead to inhibition or modulation of enzymatic activity.
Synthesis Methods
Several methods for synthesizing this compound have been reported. A common approach involves the bromination of 6-hydroxypicolinic acid followed by esterification with ethanol. This method highlights the compound's accessibility for further biological testing.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined and are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
Case Study 2: Antioxidant Activity
Another study focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a dose-dependent increase in scavenging activity, comparable to standard antioxidants like ascorbic acid.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its hydroxyl group may play a critical role in hydrogen bonding interactions with biological targets, enhancing its reactivity and potential efficacy.
特性
IUPAC Name |
ethyl 5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGIJOPAJQRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=O)N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















